molecular formula C9H8ClNO2 B2765675 4-Chloro-7-methoxyindolin-2-one CAS No. 1260674-54-1

4-Chloro-7-methoxyindolin-2-one

Cat. No. B2765675
CAS RN: 1260674-54-1
M. Wt: 197.62
InChI Key: CWZZAEACOXJXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methoxyindolin-2-one is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is used for research purposes .

Scientific Research Applications

Chemosensor Development

One significant application of related compounds to 4-Chloro-7-methoxyindolin-2-one is in the development of chemosensors. For instance, derivatives of methoxyquinoline, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been explored for selective detection of Cd^2+ ions over other metal ions, indicating potential utility in environmental monitoring and food safety analysis (Prodi et al., 2001).

Antimicrobial Applications

Derivatives similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has shown effective antimicrobial activity against various bacterial and fungal strains, underscoring its potential as an antimicrobial agent (Murugavel et al., 2017).

Photocleavage Efficiency

Studies have also focused on the effects of substituents on photocleavage efficiency, particularly in compounds related to this compound. It was found that methoxy substitution could significantly improve the efficiency of photocleavage, highlighting potential applications in photochemistry and phototherapy (Papageorgiou & Corrie, 2000).

Anticancer Agent Development

Another critical area of application is in the development of anticancer agents. Compounds with structural similarities to this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and anticancer candidates, with notable efficacy in breast and other cancer models (Sirisoma et al., 2009).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Further research into derivatives of this compound has led to the identification of novel classes of tubulin-binding tumor-vascular disrupting agents. These compounds, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have demonstrated significant antiproliferative activity and the potential to disrupt tumor vasculature, offering new avenues for cancer therapy development (Cui et al., 2017).

properties

IUPAC Name

4-chloro-7-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZZAEACOXJXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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